Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thienopyridazine core. Its structure includes a phenyl group at position 3, a pivalamido (tert-butyl carboxamide) substituent at position 5, and an ethyl carboxylate ester at position 1 (Fig. 1). This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and aggregation modulators due to its structural versatility .
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-27-18(25)15-13-11-28-16(21-19(26)20(2,3)4)14(13)17(24)23(22-15)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSZAMYYCJUGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H21N3O4S
- Molecular Weight : 447.51 g/mol
- IUPAC Name : Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
The compound features a thienopyridazine core, which is recognized for its potential therapeutic applications. The presence of both nitrogen and sulfur in its structure contributes to its unique chemical properties and biological activities.
Biological Activities
This compound has been studied for various biological activities:
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 25 µg/mL |
Anticancer Properties
In vitro studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown promising results in reducing cell viability in cancer cell lines.
| Cancer Cell Line | Concentration (µM) | Effectiveness |
|---|---|---|
| MCF-7 (breast cancer) | 5 | 50% reduction in viability |
| A549 (lung cancer) | 10 | Induction of apoptosis |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its utility in treating inflammatory diseases.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal found that Ethyl 4-oxo-3-phenyl-5-pivalamido exhibited significant antibacterial activity against common pathogens with MIC values indicating effective concentrations for therapeutic use.
Anticancer Efficacy
Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a notable decrease in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent.
Chemical Reactions Analysis
Cyclization and Ring Formation Reactions
The compound participates in cyclization processes under microwave-assisted conditions. A key synthesis step involves reacting precursors with sulfur and triethylamine in ethanol at 70°C for 5 minutes, yielding 84% of the target product . This method enhances reaction efficiency compared to traditional thermal methods.
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Cyclization | 70°C, ethanol, microwave | S, Et<sub>3</sub>N | 84% |
Nucleophilic Substitution at the Amido Group
The pivalamido (-NHCOC(CH<sub>3</sub>)<sub>3</sub>) moiety undergoes substitution reactions with electrophilic agents. For example:
-
Reaction with diazonium salts (e.g., benzenediazonium chloride) forms hydrazone derivatives via coupling at the active methylene group adjacent to the cyano functionality .
Mechanism :
-
Diazonium salt attacks the electron-deficient carbon adjacent to the cyano group.
-
Elimination of HBr leads to hydrazone formation.
| Substrate | Product | Reagent Used | Key Observation |
|---|---|---|---|
| Thienopyridazine derivative | Hydrazone derivative | Benzenediazonium chloride | Formation of C=N bond confirmed via IR and <sup>1</sup>H NMR |
Coupling Reactions with Cyanomethylene Reagents
The compound reacts with malononitrile or ethyl cyanoacetate to form pyridazine derivatives. These reactions proceed via nucleophilic attack at the carbonyl group, followed by cyclization .
Example Reaction :
Condensation Reactions
The oxo group at position 4 participates in condensation with hydrazines or amines, forming fused heterocycles. For instance:
-
Reaction with cyanoacetylhydrazine yields 1,3,4-oxadiazine derivatives, confirmed by <sup>13</sup>C NMR signals at δ 164.3 and 165.1 (C=N) .
Key Data :
-
Reaction Time : 2–4 hours under reflux.
-
Solvent : 1,4-Dioxane or ethanol.
-
Catalyst : Sodium ethoxide.
Biological Activity Modulation via Structural Modifications
While not a direct chemical reaction, structural analogs of this compound (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate) show that substitutions at the phenyl or amido groups significantly alter bioactivity, particularly in enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
Substituent Impact:
- Position 3 : Aromatic groups (e.g., phenyl, chlorophenyl, trifluoromethylphenyl) influence electronic properties and receptor binding. The 4-trifluoromethylphenyl group () enhances lipophilicity and resistance to oxidative metabolism .
- Position 5: Amide substituents (pivalamido, acetyl, propanamido) modulate steric bulk and solubility. The pivalamido group in the target compound improves stability but may reduce aqueous solubility compared to amino or methylamino groups .
Physicochemical and Pharmacological Properties
- Lipophilicity: The target compound’s logP is predicted to be higher than analogs with amino or hydrophilic groups at position 5 due to the pivalamido moiety .
- Thermal Stability : Derivatives with halogen substituents (e.g., compound 67, 68) exhibit higher melting points (>200°C) compared to the target compound (predicted 517.2°C) .
- The trifluoromethylphenyl analog () may exhibit enhanced binding to adenosine receptors due to fluorine’s electronegativity . Chlorophenyl-substituted derivatives (e.g., compound 66) demonstrate improved activity in enzyme inhibition assays, likely due to stronger electron-withdrawing effects .
Preparation Methods
Synthetic Routes to the Thieno[3,4-d]Pyridazine Core
Cyclization Strategies
The thieno[3,4-d]pyridazine scaffold is typically constructed via cyclization reactions. A method adapted from the synthesis of thieno[3,2-c]pyridazine derivatives involves sequential oxidation and reduction steps. For example:
- Dieckmann Condensation : A tetrahydrothiophene intermediate is formed via Dieckmann cyclization of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate.
- Hydrazine Condensation : Reaction with hydrazine yields a pyridazin-3-one intermediate, which is subsequently oxidized to form the aromatic pyridazine ring.
Key Reaction Conditions :
Functionalization of the Pyridazine Ring
Introduction of the 4-Oxo Group
The ketone at position 4 is introduced via oxidation of a dihydro precursor. For instance:
- Oxidation of 3,4-dihydrothieno[3,4-d]pyridazine with chromium trioxide (CrO₃) in acetic acid yields the 4-oxo derivative.
Installation of the 3-Phenyl Substituent
The phenyl group at position 3 is incorporated early in the synthesis via:
Introduction of the Pivalamido Group at Position 5
Amidation Reactions
The pivalamido (–NHCOC(CH₃)₃) group is introduced via nucleophilic acyl substitution:
- Activation of Pivalic Acid : Pivaloyl chloride is reacted with an amine-functionalized intermediate.
- Coupling Conditions :
- Base : Triethylamine or pyridine to scavenge HCl.
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Yield : 65–85% for analogous amidation reactions.
Esterification at Position 1
Formation of the Ethyl Carboxylate
The ethyl ester is installed via:
- Ester Exchange : Reaction of a carboxylic acid intermediate with ethanol in the presence of HCl.
- Direct Esterification : Using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Optimized Conditions :
- Temperature : Reflux (78–100°C).
- Yield : 80–95% for ethyl ester derivatives.
Multi-Step Synthesis Protocol
A representative pathway synthesizing the target compound is outlined below:
Purification and Characterization
Purification Techniques
Challenges and Optimization
Common Side Reactions
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,4-d]pyridazine core followed by sequential functionalization. Key steps include:
- Core formation : Cyclocondensation of ethyl 2-aminothiophene-3-carboxylate derivatives with hydrazines under reflux (e.g., in ethanol or toluene) .
- Amidation : Introduction of the pivalamido group via coupling reactions using activating agents like HATU or DCC .
- Optimization : Adjust reaction temperature (e.g., 70–100°C), solvent polarity (DMF for solubility, dichloromethane for mild conditions), and stoichiometric ratios of reagents. Purification via silica gel chromatography or recrystallization improves purity .
Q. What spectroscopic techniques are most reliable for confirming the 3D structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing. Use SHELXL for refinement .
- 2D NMR : NOESY or ROESY experiments identify spatial proximities between protons (e.g., confirming substituent orientation on the dihydrothienopyridazine ring) .
- IR and Mass Spectrometry : Validate functional groups (amide C=O stretch at ~1650 cm⁻¹) and molecular weight (e.g., ESI-MS matching calculated m/z) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of functional group modifications in this compound?
- Methodological Answer :
- Electrophilic substitution : The electron-rich thiophene ring undergoes halogenation (e.g., bromination) preferentially at the 5-position under mild conditions (room temperature, DCM) .
- Nucleophilic acyl substitution : The pivalamido group’s steric bulk directs reactions to the ester moiety. Hydrolysis of the ethyl ester to carboxylic acid requires acidic/basic conditions (e.g., LiOH in THF/water) .
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates in amidation, while non-polar solvents (toluene) favor cyclization .
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response normalization : Standardize IC₅₀ values using internal controls (e.g., reference inhibitors for enzyme assays) .
- Cellular vs. cell-free systems : Discrepancies may arise from membrane permeability issues. Use permeability enhancers (e.g., DMSO carriers) or conduct intracellular target validation (e.g., siRNA knockdown) .
- Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for conformational changes) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s inhibitory potency?
- Methodological Answer :
- Systematic substitution : Replace the pivalamido group with smaller/larger acyl groups (e.g., 4-nitrobenzamido or methoxyacetamido) to assess steric and electronic effects .
- Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridyl) to enhance solubility or target interactions .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Advanced Mechanistic Questions
Q. What computational methods are suitable for modeling this compound’s interaction with aldose reductase?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM force fields. Analyze hydrogen bonds with catalytic residues (Tyr48, His110) .
- QM/MM Calculations : Assess electronic effects of substituents (e.g., pivalamido’s steric hindrance) on transition-state stabilization .
- Free Energy Perturbation (FEP) : Predict ΔΔG changes for analogue binding affinities .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
- Methodological Answer :
- Intermediate trapping : Crystallize reaction intermediates (e.g., using low-temperature XRD) to identify transient species .
- Electron density maps : Compare SHELXL-refined maps to validate bond formation/cleavage (e.g., amide vs. ester linkages) .
Neuropharmacology Applications
Q. What experimental designs are optimal for assessing this compound’s potential in tau aggregation inhibition?
- Methodological Answer :
- Thioflavin T (ThT) assays : Monitor fibril formation kinetics in recombinant tau protein solutions .
- Transgenic mouse models : Evaluate cognitive improvement in tauopathy models (e.g., Morris water maze) after oral dosing (50 mg/kg/day) .
- Brain penetration studies : Measure plasma/brain concentration ratios via LC-MS to confirm blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
